molecular formula C7H7ClN2O2 B1590644 2-Chloro-N-methyl-4-nitroaniline CAS No. 6085-92-3

2-Chloro-N-methyl-4-nitroaniline

Cat. No. B1590644
CAS RN: 6085-92-3
M. Wt: 186.59 g/mol
InChI Key: XAAAOEAESNGEFK-UHFFFAOYSA-N
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Description

“2-Chloro-N-methyl-4-nitroaniline” is a chemical compound with the linear formula C7H7ClN2O2 . It has a molecular weight of 186.599 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “2-Chloro-N-methyl-4-nitroaniline” has been studied in the past. The original orthorhombic phase of 2Cl4na was not able to be reproduced, leading to the determination of its new triclinic polymorph . Synthetic screening indicated that 2Cl4na can be obtained from several solvent mixtures as well as by slow cooling of the melted sample .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-methyl-4-nitroaniline” has been analyzed in various studies. The compound crystallizes in the non-centrosymmetric space group P 1 with lattice parameters a = 3.7755 (2) Å, b = 13.5798 (7) Å, c = 28.554 (1) Å, α = 89.503 (4)°, β = 88.612 (4)° and γ = 86.402 (4)° .


Chemical Reactions Analysis

The chemical reactions of “2-Chloro-N-methyl-4-nitroaniline” have been explored in several studies. For instance, the compound has been found to produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam .


Physical And Chemical Properties Analysis

“2-Chloro-N-methyl-4-nitroaniline” is insoluble in water . More detailed physical and chemical properties could not be found in the available sources.

Scientific Research Applications

1. Nonlinear Optical Applications of N-benzyl-2-methyl-4-nitroaniline

  • Application Summary: N-benzyl-2-methyl-4-nitroaniline (BNA) is used in nonlinear optical (NLO) effects in materials, which are widely utilized for optical signal-processing devices in information-telecommunication systems .
  • Methods of Application: As-grown bulk BNA crystal was processed to expose (100) and (010) crystal orientations with fine optical surfaces using precision lathe and diamond blade .
  • Results: The method makes it possible to clarify uncertain NLO property of any organic materials and to accelerate application study via precise device fabrications even for fragile organic materials .

2. Optical Applications of 4-methoxy-2-nitroaniline

  • Application Summary: 4-methoxy-2-nitroaniline single crystals are grown for optical applications .
  • Methods of Application: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method .
  • Results: The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm .

3. Electrospinning Technique with 2-Methyl-4-nitroaniline

  • Application Summary: 2-Methyl-4-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

4. Electro-Optic Effects of Organic N-Benzyl-2-Methyl-4-Nitroaniline

  • Application Summary: Organic N-Benzyl-2-Methyl-4-Nitroaniline (BNA) and Morpholinium 2-Chloro-4-Nitrobenzoate (M2C4N) are doped in nematic liquid crystals (LCs) to improve electro-optical responses of LC devices .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: BNA and M2C4N-doped LC cells have the fall time that is fivefold and threefold faster than the pristine LC cell, respectively .

5. Applications of 4-Methyl-2-Nitroaniline

  • Application Summary: 4-Methyl-2-Nitroaniline has unique properties and can be used in applications, including insulation for wires, cables, ferroelectric, photonic, electro-optic components, sensors, capacitors, and optical switches .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

6. Electrospinning Technique with 2-Methyl-4-nitroaniline

  • Application Summary: 2-Methyl-4-nitroaniline was used in preparing in-plane aligned nanofibers by the electrospinning technique .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

Contact with molten “2-Chloro-N-methyl-4-nitroaniline” may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause pollution .

Future Directions

The future directions of “2-Chloro-N-methyl-4-nitroaniline” research could involve further exploration of its synthesis and properties. For instance, the determination of its new triclinic polymorph opens up new possibilities for research . Additionally, the strong second harmonic generation (SHG) produced by this compound suggests potential applications in the field of optics .

properties

IUPAC Name

2-chloro-N-methyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAAOEAESNGEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509674
Record name 2-Chloro-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-4-nitroaniline

CAS RN

6085-92-3
Record name 2-Chloro-N-methyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KH Pausacker, JG Scroggie - Australian Journal of Chemistry, 1959 - CSIRO Publishing
… but demethylation products (2-chloro-N-methyl-4-nitroaniline and formic acid) were once again formed. In both reactions, there was a very tightly adsorbed band, which could be …
Number of citations: 8 www.publish.csiro.au

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